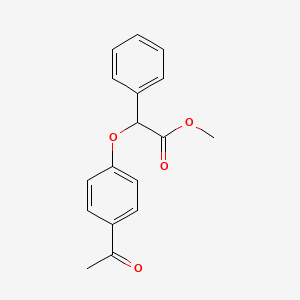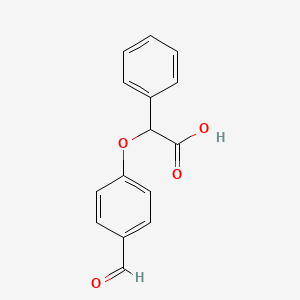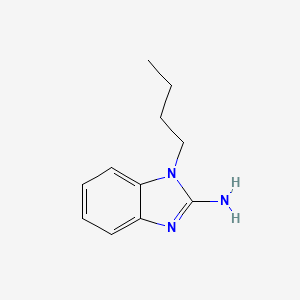
1-butyl-1H-benzimidazol-2-amine
Overview
Description
1-Butyl-1H-benzimidazol-2-amine is a heterocyclic aromatic compound that features a benzimidazole core with a butyl group attached to the nitrogen atom at position 1 and an amine group at position 2. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties .
Mechanism of Action
Target of Action
1-Butyl-1H-benzimidazol-2-amine is a derivative of benzimidazole, a heterocyclic compound that has been found to have diverse therapeutic applications . The primary targets of benzimidazole derivatives are often enzymes or receptors involved in various biological processes . .
Mode of Action
The mode of action of benzimidazole derivatives is typically through interaction with their targets, leading to changes in the target’s function . For example, some benzimidazole derivatives have been found to inhibit certain enzymes, leading to a decrease in the production of specific biochemicals . .
Biochemical Pathways
Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets . They may inhibit or enhance the activity of enzymes, alter the function of receptors, or interact with DNA or RNA
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some benzimidazole derivatives have been found to have antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory activities . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, benzimidazole derivatives have been found to be effective corrosion inhibitors for steels in extremely aggressive, corrosive acidic media . .
Biochemical Analysis
Biochemical Properties
1-butyl-1H-benzimidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as those involved in DNA replication and repair, by binding to their active sites. Additionally, this compound can interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the production of key proteins involved in cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. By binding to the active sites of enzymes, this compound can inhibit their activity, leading to a decrease in the production of specific metabolites. Additionally, this compound can activate or inhibit receptors on the cell surface, triggering a cascade of intracellular signaling events. Changes in gene expression are also a key aspect of the molecular mechanism of this compound, as it can influence the transcription of genes involved in critical cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the potential therapeutic applications of this compound and its long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as the inhibition of tumor growth and the reduction of inflammation. At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this threshold can lead to toxicity. These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of specific metabolites in the body. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential drug interactions of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The subcellular localization of this compound is crucial for its role in regulating cellular processes and achieving its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1H-benzimidazol-2-amine can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with butylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine or pyridine.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated benzimidazole rings.
Substitution: Substituted benzimidazole derivatives with various functional groups at position 2.
Scientific Research Applications
1-Butyl-1H-benzimidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
1-Methyl-1H-benzimidazol-2-amine: Similar structure but with a methyl group instead of a butyl group.
1-Ethyl-1H-benzimidazol-2-amine: Contains an ethyl group at position 1.
1-Propyl-1H-benzimidazol-2-amine: Features a propyl group at position 1.
Uniqueness: 1-Butyl-1H-benzimidazol-2-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. The butyl group at position 1 may enhance its lipophilicity and membrane permeability compared to shorter alkyl chain derivatives .
Properties
IUPAC Name |
1-butylbenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(14)12/h4-7H,2-3,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFMGSARUNSBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378207 | |
| Record name | 1-butyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91337-45-0 | |
| Record name | 1-butyl-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]-](/img/structure/B1303654.png)
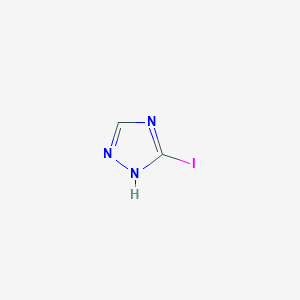
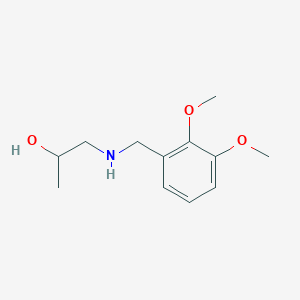
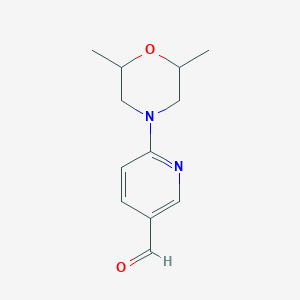
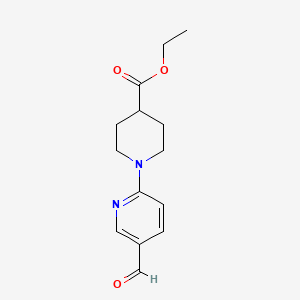
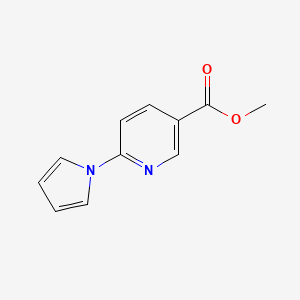

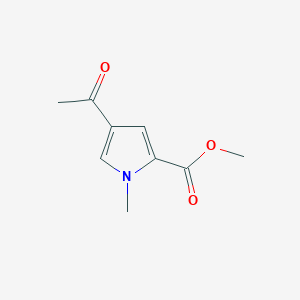

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

